molecular formula C8H8O3 B14103497 (Z)-3-(furan-2-yl)-2-methylacrylic acid

(Z)-3-(furan-2-yl)-2-methylacrylic acid

Cat. No.: B14103497
M. Wt: 152.15 g/mol
InChI Key: FMGWVXJFJBAZDH-WAYWQWQTSA-N
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Description

(Z)-3-(furan-2-yl)-2-methylacrylic acid is an organic compound featuring a furan ring attached to a methylacrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(furan-2-yl)-2-methylacrylic acid typically involves the reaction of furan derivatives with appropriate acrylate precursors. One common method includes the aldol condensation of furan-2-carbaldehyde with methyl acrylate, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(furan-2-yl)-2-methylacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Z)-3-(furan-2-yl)-2-methylacrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylic acid moiety can form hydrogen bonds with active site residues, modulating the activity of the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • 2-Methylfuran
  • Furan-2,5-dicarboxylic acid

Uniqueness

(Z)-3-(furan-2-yl)-2-methylacrylic acid is unique due to its combination of a furan ring and an acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(Z)-3-(furan-2-yl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C8H8O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5-

InChI Key

FMGWVXJFJBAZDH-WAYWQWQTSA-N

Isomeric SMILES

C/C(=C/C1=CC=CO1)/C(=O)O

Canonical SMILES

CC(=CC1=CC=CO1)C(=O)O

Origin of Product

United States

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